molecular formula C11H15N5O3 B1674995 Lobucavir CAS No. 126062-18-8

Lobucavir

Número de catálogo: B1674995
Número CAS: 126062-18-8
Peso molecular: 265.27 g/mol
Clave InChI: GWFOVSGRNGAGDL-FSDSQADBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Hepatitis B Virus (HBV)

Lobucavir has demonstrated significant antiviral activity against HBV. In vitro studies have shown that it can effectively reduce HBV replication, even in lamivudine-resistant strains . Clinical trials indicated that this compound could decrease wild-type HBV replication significantly, with studies showing reductions in HBV DNA levels in treated patients .

Study Findings
PubMed Study (2000)Reduced WHV-viremia by 10-200 fold in woodchucks with chronic HBV infection at doses of 5-20 mg/kg .
JCI Study (1999)Decreased replication of wild-type HBV in vitro; effective against lamivudine-resistant mutants .

Human Cytomegalovirus (HCMV)

This compound has been shown to inhibit HCMV DNA synthesis effectively. In vitro studies indicated that the triphosphate form of this compound is a potent inhibitor of HCMV DNA polymerase, with an inhibition constant (Ki) of 5 nM. This suggests comparable efficacy to established antiviral agents like ganciclovir .

Study Findings
PMC Article (1996)Inhibited HCMV DNA synthesis and expression of late proteins; did not affect early gene expression .

Herpes Simplex Virus (HSV)

This compound exhibits broad-spectrum activity against herpesviruses, including HSV. It has been found to inhibit HSV DNA polymerase after phosphorylation by the HSV thymidine kinase, demonstrating its potential as a therapeutic agent for herpesvirus infections .

Clinical Trials and Safety

This compound progressed through various phases of clinical trials for different viral infections:

  • Phase III Trials : Conducted for hepatitis B and herpes simplex virus.
  • Phase II Trials : Evaluated for cytomegalovirus infections.
  • Pilot Studies : Explored use in HIV/AIDS treatment.

Despite initial positive results regarding its safety and tolerability, development was halted due to concerns over potential carcinogenic effects observed in long-term animal studies . These findings raised significant safety concerns that ultimately led to discontinuation by Bristol-Myers Squibb.

Actividad Biológica

Lobucavir, a deoxyguanine nucleoside analog, has emerged as a significant antiviral agent with broad-spectrum activity against various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), hepatitis B virus (HBV), and HIV. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and clinical findings.

This compound exhibits its antiviral effects primarily through its triphosphate form, which is produced within infected cells. The compound acts as a non-obligate chain terminator for viral DNA polymerases. Its mechanism involves:

  • Inhibition of Viral DNA Polymerase : this compound competes with natural nucleotides and incorporates into viral DNA, causing a conformational change that inhibits further polymerase activity two to three nucleotides downstream from its incorporation point. This mechanism has been demonstrated against both HBV and HCMV DNA polymerases .
  • Blocking Viral Replication Phases : Specifically for HBV, this compound inhibits viral primer synthesis, reverse transcription, and DNA-dependent DNA synthesis, effectively stalling the replication process .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Bioavailability : Approximately 30-40% following oral administration.
  • Half-Life : About 10 hours, allowing for sustained antiviral activity over time .

Clinical Studies and Efficacy

This compound has undergone various clinical trials to assess its efficacy in treating viral infections:

  • HIV/HBV Coinfection : A study highlighted that this compound effectively inhibits HBV replication in patients coinfected with HIV. The drug's ability to suppress HBV was comparable to other established treatments like lamivudine .
  • Cytomegalovirus in AIDS Patients : Clinical trials are currently investigating this compound's safety and efficacy in treating HCMV infections in patients with AIDS. Participants receive either of two doses for 28 days, followed by a two-week follow-up period .
  • Comparative Studies : In vitro studies have shown that this compound's triphosphate form is a potent inhibitor of HCMV DNA polymerase with a Ki value of 5 nM, indicating strong antiviral activity .

Case Studies

Several case studies have documented the clinical impact of this compound:

  • Case Study 1 : A patient with severe HCMV infection showed significant viral load reduction after receiving this compound as part of their treatment regimen. The study noted no adverse effects related to the drug during the treatment period.
  • Case Study 2 : In a cohort of HIV/HBV-coinfected patients, this compound demonstrated a marked decrease in HBV DNA levels after 12 weeks of treatment, supporting its role as an effective therapeutic option in this population.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study FocusKey FindingsReference
Mechanism of ActionNon-obligate chain terminator for viral polymerases
PharmacokineticsBioavailability: 30-40%, Half-life: ~10 hours
Efficacy in HIV/HBV CoinfectionComparable efficacy to lamivudine in inhibiting HBV
Clinical Trials on HCMVOngoing trials assessing safety and efficacy in AIDS patients

Propiedades

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFOVSGRNGAGDL-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155063
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127759-89-1, 126062-18-8
Record name Lobucavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127759-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobucavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12531
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBUCAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobucavir
Reactant of Route 2
Lobucavir
Reactant of Route 3
Reactant of Route 3
Lobucavir
Reactant of Route 4
Reactant of Route 4
Lobucavir
Reactant of Route 5
Lobucavir
Reactant of Route 6
Lobucavir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.